(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(thiophen-3-yl)methanone
Description
(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(thiophen-3-yl)methanone (CAS: 1494416-02-2 ) is a bicyclic pyrrolidine derivative featuring a hexahydropyrrolo[3,4-c]pyrrole core linked to a thiophen-3-yl group via a methanone bridge. Its synthesis typically involves coupling reactions between activated carbonyl intermediates and heterocyclic amines, as exemplified by protocols in and .
Key physicochemical properties include:
Properties
IUPAC Name |
2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl(thiophen-3-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c14-11(8-1-2-15-7-8)13-5-9-3-12-4-10(9)6-13/h1-2,7,9-10,12H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZZZCNEHWENFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1)C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[3+2] Cycloaddition of Azomethine Ylides
Azomethine ylides, generated from amino acids (e.g., sarcosine) and carbonyl compounds, undergo cycloaddition with dipolarophiles like maleimides to form bicyclic intermediates. For example:
Ring-Closing Metathesis (RCM)
RCM of diene precursors using Grubbs catalysts offers stereoselective access to the bicyclic structure. For instance:
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Precursor : A diene with pyrrolidine and piperazine motifs.
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Catalyst : Grubbs II (5–10 mol%) in dichloromethane at 40°C.
Functionalization with Thiophen-3-yl Methanone
Acylation via Nucleophilic Substitution
The amine core reacts with thiophene-3-carbonyl chloride under Schotten-Baumann conditions:
Friedel-Crafts Acylation
Alternative routes employ Friedel-Crafts acylation to directly introduce the thiophene moiety:
Optimization Strategies
Protecting Group Strategies
Solvent and Catalyst Screening
| Parameter | Optimal Choice | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | +15% vs. THF |
| Base (Acylation) | DIPEA | +10% vs. TEA |
| Catalyst (RCM) | Grubbs II | +20% vs. Grubbs I |
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
Challenges and Solutions
Steric Hindrance
The bicyclic amine’s rigidity complicates acylation. Solutions include:
Regioselectivity
Competing acylation at alternate nitrogen sites is mitigated by:
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Directed ortho-Metalation : Use of Lewis acids (e.g., ZnCl₂) to guide reactivity.
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Temperature Control : Slow addition at −20°C minimizes byproducts.
Industrial-Scale Production
Continuous Flow Synthesis
Green Chemistry Approaches
Emerging Methodologies
Photoredox Catalysis
Visible-light-driven C–H activation enables direct coupling of thiophene with the amine core:
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can be subjected to oxidation reactions, altering functional groups within its structure.
Reduction: : Reduction reactions often target the methanone moiety, converting it into various reduced forms like alcohols or amines.
Substitution: : Both the thiophene and pyrrolidine rings can undergo substitution reactions, leading to a plethora of derivative compounds.
Common Reagents and Conditions
Oxidation: : Manganese dioxide, chromium trioxide, potassium permanganate.
Reduction: : Hydrogen gas with catalysts (Pd, Pt), sodium borohydride, lithium aluminum hydride.
Substitution: : Halogenating agents, electrophilic reagents, nucleophiles.
Major Products
Depending on the reaction and conditions, major products vary widely. For example, oxidation may produce carboxylic acids, while reduction could yield corresponding alcohols or amines.
Scientific Research Applications
In Chemistry
The compound's unique structure makes it a valuable candidate in the synthesis of novel organic materials. It is often studied for its potential in creating new polymers and complex organic frameworks.
In Biology and Medicine
Research indicates potential applications in pharmacology due to the compound's bioactive nature. It's studied for its therapeutic potential in treating neurological disorders and as a pharmacophore in drug design.
In Industry
This compound is explored in the development of advanced materials, including organic semiconductors and functionalized polymers, which have applications in electronic devices and materials science.
Mechanism of Action
Molecular Targets and Pathways
The compound's interaction with biological systems involves binding to specific enzymes and receptors. Research indicates that it can modulate neurotransmitter pathways, thus showing promise in neuropharmacology. Its mechanism of action often involves interactions at the molecular level with proteins and nucleic acids.
Comparison with Similar Compounds
Key Findings and Implications
Heterocyclic substituents dictate electronic and steric properties. Thiophene offers moderate lipophilicity, while furan (Compound A) reduces it, and phenyl-triazole (Compound B) enhances target specificity.
Extended pharmacophores (e.g., pyridine in Compound C) improve potency against enzymes like Autotaxin .
Stereochemistry is critical: The (3aR,6aS) configuration in Compound A ensures optimal receptor fit .
Biological Activity
The compound (Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(thiophen-3-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its structural uniqueness, characterized by a hexahydropyrrolo ring fused with a thiophene moiety, suggests diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₁₅N₃O
- Molecular Weight : 217.27 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Notably, it has been investigated for its role as an agonist at the nociceptin/orphanin FQ peptide (NOP) receptor, which is implicated in pain modulation. Research indicates that this compound exhibits potent analgesic properties in neuropathic pain models, demonstrating dose-dependent inhibition of mechanical allodynia in animal studies .
Biological Activity Overview
Case Studies and Research Findings
- Neuropathic Pain Model :
-
Structure-Activity Relationship (SAR) :
- Investigations into the SAR of related compounds have highlighted the importance of the hexahydropyrrolo structure in enhancing receptor binding affinity and selectivity for NOP receptors. Variations in substituents on the thiophene ring have also been shown to affect biological activity significantly .
- Safety Profile :
Q & A
Q. Validation of Intermediates :
- Spectroscopy : / NMR for tracking regioselectivity; IR for functional group analysis.
- X-ray crystallography : Resolves stereochemical ambiguities in fused-ring systems .
- Chromatography : HPLC or GC-MS to assess purity post-recrystallization (e.g., ethanol or methanol) .
Basic: Which analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula via exact mass matching (±5 ppm tolerance).
- Multinuclear NMR : NMR (if fluorinated analogs exist) and - HMBC for nitrogen-environment mapping .
- X-ray Diffraction : Resolves conformational isomerism in crystalline intermediates .
- HPLC-PDA : Detects impurities at <0.1% levels using reverse-phase C18 columns (e.g., acetonitrile/water gradients) .
Advanced: How do steric/electronic factors in reactants influence regioselectivity during cyclization?
Methodological Answer:
- Steric Effects : Bulky substituents (e.g., i-PrCN) terminate zirconium-mediated couplings early, yielding monosubstituted pyrroles instead of fused heterocycles .
- Electronic Effects : Electron-deficient nitriles (e.g., CF₃CN) accelerate C≡N bond cleavage in multi-component reactions, favoring pyrrolo[3,2-d]pyridazines .
- Metal Coordination : Pd(0) catalysts promote cis-silirane-to-silirene rearrangements, while Cu(I) favors azasilacyclopentadiene formation via Si–C bond insertion .
Q. Experimental Design :
- Substituent Screening : Compare yields of cyclized products using nitriles with varying steric bulk (e.g., MeCN vs. t-BuCN).
- Kinetic Studies : Monitor reaction progress via in situ FTIR to identify rate-limiting steps.
Advanced: How do Pd vs. Rh catalysts lead to divergent outcomes in hexahydropyrrolopyrrole synthesis?
Methodological Answer:
Q. Mechanistic Divergence :
Q. Case Study :
- Pd-catalyzed synthesis of α-alkynyl indoles achieves 85% yield, while Rh yields 72% benzosiloles under comparable conditions .
Advanced: How to resolve contradictions between crystallographic data and computational conformational predictions?
Methodological Answer:
- Dynamic NMR : Detects conformational exchange in solution (e.g., coalescence temperature analysis) .
- DFT Calculations : Compare energy landscapes of possible conformers (B3LYP/6-311+G(d,p)) with experimental X-ray data .
- Variable-Temperature XRD : Captures temperature-dependent conformational shifts in crystals .
Example :
A study on silacyclobutene-containing π-systems revealed discrepancies between calculated (DFT) and observed (XRD) dihedral angles (±5°), attributed to crystal packing forces .
Advanced: How can isotopic labeling elucidate rate-determining steps in de novo synthesis?
Methodological Answer:
- Deuterium Labeling : Introduce at α-positions of thiophene or pyrrolidine to study H/D exchange kinetics via NMR .
- Tracing : Track carbonyl group migration in multi-component reactions using -labeled nitriles .
- KIE Studies : Measure kinetic isotope effects (/) to identify proton-transfer steps .
Case Study :
In silacyclopropane ring-opening reactions, / confirmed C–H bond cleavage as the rate-determining step .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
